N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide is a complex organic compound that features a benzoxazole moiety linked to a benzamide structure through a thiourea linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired thiourea linkage . The general reaction scheme is as follows:
Step 1: Synthesis of 2-aminobenzoxazole from o-aminophenol and cyanogen bromide.
Step 2: Reaction of 2-aminobenzoxazole with benzoyl isothiocyanate in the presence of a base to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide has been studied for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism by which N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis . The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the disruption of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-2-benzoylbenzamide
- N-(benzo[d]oxazol-2-ylcarbamothioyl)-4-methoxybenzamide
Uniqueness
N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other benzoxazole derivatives.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3S/c32-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)26(33)31-28(35)29-22-10-6-9-21(17-22)27-30-23-11-4-5-12-24(23)34-27/h1-17H,(H2,29,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIXOMBLZOFCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.